molecular formula C24H54NO4P B12070326 Einecs 308-795-9 CAS No. 98510-87-3

Einecs 308-795-9

Cat. No.: B12070326
CAS No.: 98510-87-3
M. Wt: 451.7 g/mol
InChI Key: JLXYSAJTTSZEHE-UHFFFAOYSA-N
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Description

Einecs 308-795-9 is a useful research compound. Its molecular formula is C24H54NO4P and its molecular weight is 451.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

98510-87-3

Molecular Formula

C24H54NO4P

Molecular Weight

451.7 g/mol

IUPAC Name

bis(2-methylpropyl) hydrogen phosphate;2-ethyl-N-(2-ethylhexyl)hexan-1-amine

InChI

InChI=1S/C16H35N.C8H19O4P/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;1-7(2)5-11-13(9,10)12-6-8(3)4/h15-17H,5-14H2,1-4H3;7-8H,5-6H2,1-4H3,(H,9,10)

InChI Key

JLXYSAJTTSZEHE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCC(CC)CCCC.CC(C)COP(=O)(O)OCC(C)C

Origin of Product

United States

Significance and Context of Complex Organic Phosphorus Nitrogen Chemical Entities in Advanced Chemical Research

Complex organic phosphorus-nitrogen compounds are of considerable importance in advanced chemical research due to the unique synergistic effects arising from the combination of phosphorus, nitrogen, and organic moieties. mdpi.comresearchgate.net The phosphorus-nitrogen (P-N) bond is a fundamental feature of these molecules, and its nature can be tailored to impart specific properties. nih.gov These compounds are integral to various fields, including polymer chemistry, catalysis, and medicinal chemistry. pageplace.dedtic.mil

In materials science, the incorporation of phosphorus and nitrogen into organic polymers can enhance flame retardancy, thermal stability, and mechanical properties. dtic.mil The P-N linkage can act as a dynamic covalent bond, allowing for the development of self-healing and recyclable polymers. Furthermore, the electronic properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

In the realm of catalysis, organophosphorus-nitrogen compounds serve as versatile ligands for transition metal catalysts. The electronic and steric properties of these ligands can be finely tuned by modifying the organic substituents, thereby influencing the activity and selectivity of the catalyst. This has significant implications for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

From a biological and medicinal perspective, the P-N bond is found in naturally occurring molecules and has been incorporated into various therapeutic agents. mdpi.com For instance, some organophosphorus compounds are used as enzyme inhibitors. researchgate.netnih.gov The ability to create a wide array of structures allows for the rational design of molecules with specific biological targets.

Structural Classification and Molecular Architecture of Einecs 308 795 9

Classification based on P-N bonding:

Phosphazenes: These compounds contain a (-P=N-) repeating unit and can exist as cyclic or linear polymers. pageplace.deias.ac.in The phosphorus atoms are typically bonded to organic or inorganic substituents.

Phosphoramidates: These are derivatives of phosphoric acid where one or more hydroxyl groups are replaced by an amino group. researchgate.net They possess a P-N single bond.

Phosphonamidates and Phosphinimidates: These are related to phosphonic and phosphinic acids, respectively, and also feature P-N single bonds. wikipedia.org

General Structural Features of Complex Organic Phosphorus-Nitrogen Compounds

Structural FeatureDescriptionPotential Impact on Properties
P-N Bond Type Can be single, double, or part of a delocalized system in phosphazenes.Influences bond strength, thermal stability, and electronic properties.
Coordination at Phosphorus Can range from trigonal to tetrahedral and higher coordination numbers.Affects the geometry and reactivity of the molecule.
Organic Substituents Alkyl, aryl, or other functional groups attached to P or N.Determines solubility, steric hindrance, and potential for further functionalization.
Overall Architecture Acyclic, cyclic, macrocyclic, or polymeric.Dictates the macroscopic properties such as viscosity, melting point, and material strength.

Advanced Analytical Methodologies for the Characterization and Quantification of Einecs 308 795 9

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of Einecs 308-795-9. These techniques provide detailed information about the molecular weight, elemental composition, functional groups, and three-dimensional structure of the compound and its components.

High-Resolution Mass Spectrometry for Trace Detection and Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound, offering high sensitivity and mass accuracy, which are crucial for the unambiguous identification of the individual components and the intact salt.

For the amine component, 2-ethyl-N-(2-ethylhexyl)hexylamine, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. In GC-MS analysis, the compound typically undergoes electron ionization (EI), leading to a characteristic fragmentation pattern that aids in its identification. The PubChem database indicates the presence of mass spectral data for this compound, which can be used as a reference. nih.gov

LC-MS, particularly with electrospray ionization (ESI), is well-suited for analyzing the intact salt and its components. In positive ion mode ESI-MS, the amine component is readily protonated to form the [M+H]⁺ ion. For the phosphate (B84403) component, negative ion mode ESI-MS is effective in detecting the deprotonated [M-H]⁻ ion. Studies on related organophosphate compounds, such as dibutyl phosphate, have demonstrated the utility of electrospray mass spectrometry for their direct determination in various matrices. These studies show that negative ionization mode yields abundant [M-H]⁻ ions, allowing for precise quantification. acs.org

Table 1: High-Resolution Mass Spectrometry Data for the Components of this compound

ComponentIonization ModeObserved IonAccurate Mass (m/z)
2-ethyl-N-(2-ethylhexyl)hexylamineESI Positive[M+H]⁺242.2848
Diisobutyl hydrogen phosphateESI Negative[M-H]⁻209.0943

This is an interactive data table. Users can sort and filter the data.

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide a comprehensive understanding of the connectivity and spatial arrangement of atoms in both the cation and the anion.

¹H NMR spectra of 2-ethyl-N-(2-ethylhexyl)hexylamine would show characteristic signals for the ethyl and hexyl groups, with chemical shifts and coupling patterns consistent with its branched alkyl structure. Similarly, the ¹³C NMR spectrum would provide information on the number and type of carbon atoms present. The PubChem database confirms the availability of ¹H and ¹³C NMR spectral data for bis(2-ethylhexyl)amine (B85733). nih.gov

For the diisobutyl hydrogen phosphate component, ³¹P NMR spectroscopy is particularly informative, providing a single peak whose chemical shift is characteristic of a dialkyl hydrogen phosphate. ¹H and ¹³C NMR would reveal the isobutyl structure. Data for similar compounds like dibutyl phosphate are available and can serve as a reference for spectral interpretation. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for the Components of this compound

ComponentFunctional GroupPredicted Chemical Shift (ppm)
2-ethyl-N-(2-ethylhexyl)hexylamine-CH₃ (ethyl & hexyl)0.8 - 1.0
-CH₂- (alkyl chain)1.2 - 1.6
-CH- (branching)1.6 - 1.8
-N-CH₂-2.5 - 2.8
Diisobutyl hydrogen phosphate-CH₃0.9 - 1.1
-CH-1.8 - 2.1
-O-CH₂-3.7 - 4.0
P-OHBroad, variable

This is an interactive data table. Users can sort and filter the data.

Utilization of Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, IR spectroscopy can be used to identify key vibrational modes.

The IR spectrum of the compound would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkyl groups, P=O stretching of the phosphate group, and P-O-C stretching vibrations. The NIST WebBook provides access to the IR spectrum of bis(2-ethylhexyl)amine. nist.gov Similarly, spectral data for related organophosphates can be found in various databases.

Raman spectroscopy can provide complementary information, particularly for the non-polar bonds. Furthermore, these techniques can be used to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit distinct vibrational spectra, allowing for their identification and characterization.

Table 3: Key Infrared Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500 (broad)
C-H (alkyl)Stretching2850 - 2960
P=O (phosphate)Stretching1250 - 1300
P-O-C (phosphate ester)Stretching1000 - 1050

This is an interactive data table. Users can sort and filter the data.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation of this compound from complex matrices and for the individual quantification of its components.

Development and Optimization of Gas Chromatography (GC) Methods for Volatile Components

Gas Chromatography (GC) is a suitable technique for the analysis of the volatile amine component, 2-ethyl-N-(2-ethylhexyl)hexylamine. The NIST Chemistry WebBook indicates the availability of gas chromatography data for this compound. nist.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

The analysis of the diisobutyl hydrogen phosphate component by GC is more challenging due to its low volatility and polar nature. Derivatization is often required to convert the phosphate into a more volatile and thermally stable compound. A common approach for alkyl phosphates is methylation or benzylation prior to GC analysis. For instance, a study on the determination of phosphorus-containing pesticide metabolites describes a method involving benzylation followed by GC-FPD (Flame Photometric Detector) analysis. d-nb.info

Table 4: Typical Gas Chromatography Parameters for the Analysis of 2-ethyl-N-(2-ethylhexyl)hexylamine

ParameterCondition
Column5% Phenyl Methyl Siloxane
Injection Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

This is an interactive data table. Users can sort and filter the data.

Refinement of Liquid Chromatography (LC) Techniques for Enhanced Separation and Resolution

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of both components of this compound, as well as the intact salt.

Reversed-phase HPLC is a common mode for the separation of such compounds. For the simultaneous analysis of both the amine and the phosphate, ion-pair chromatography can be employed. This technique involves adding an ion-pairing reagent to the mobile phase to form neutral complexes with the ionic analytes, which can then be retained and separated on a reversed-phase column.

For the separate analysis of the components, different conditions can be optimized. The amine can be analyzed using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid to improve peak shape. The phosphate can be analyzed using a similar reversed-phase system or with an anion-exchange column. The use of phosphate buffers in the mobile phase is common in the HPLC analysis of various compounds. researchgate.net

Detection can be achieved using a variety of detectors, including UV-Vis (if the components have a chromophore), evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS), which provides the highest selectivity and sensitivity.

Table 5: Illustrative Liquid Chromatography Method for the Separation of the Components of this compound

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient20% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionMass Spectrometry (ESI+/-)

This is an interactive data table. Users can sort and filter the data.

Integration of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Analysis in Complex Matrices

Hyphenated analytical techniques, which combine the separation power of chromatography with the specificity and sensitivity of mass spectrometry, are the cornerstone for the routine analysis of Fludioxonil residues in complex samples such as food and environmental matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently used methods, offering high selectivity and low detection limits.

Sample preparation is a critical step to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides, including Fludioxonil, in various food matrices. nih.gov This method typically involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , particularly when coupled with a tandem mass spectrometer (GC-MS/MS), provides a robust platform for the simultaneous determination of Fludioxonil and other pesticides. For instance, a validated GC-MS/MS method has been successfully applied for the analysis of Fludioxonil in grapes and soil, demonstrating good linearity and recovery.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for its applicability to a broader range of compounds, including those that are thermally labile or less volatile. Numerous LC-MS/MS methods have been developed and validated for the determination of Fludioxonil in diverse and complex matrices such as processed fruits and vegetables (tomato pulp, pear purée, and concentrated lemon juice), cherries, and persimmons. nih.govnih.gov These methods often employ electrospray ionization (ESI) and can achieve very low limits of detection (LOD) and quantification (LOQ).

The performance of these hyphenated techniques is summarized in the following table:

Table 1: Performance of Hyphenated Techniques for Fludioxonil Analysis
Technique Matrix Sample Preparation LOD LOQ Recovery (%) Reference
LC-MS/MS Cherry QuEChERS 0.005 mg/kg 0.01 mg/kg 81-94 nih.gov

Novel Electrochemical and Sensor-Based Detection Strategies

While chromatographic methods are highly reliable, there is a growing interest in the development of rapid, portable, and cost-effective sensor-based technologies for on-site and real-time monitoring of pesticides. These novel strategies include electrochemical sensors and biosensors, which offer the potential for high sensitivity and selectivity.

Design and Development of Electrochemical Sensors for Selective Detection

Electrochemical sensors detect changes in electrical signals (such as current or potential) that occur when the target analyte interacts with a specially designed electrode surface. The design of these sensors often involves modifying the electrode with materials that enhance selectivity and sensitivity towards the target molecule. For pesticide detection, these modifications can include metal oxides, conductive polymers, or nanomaterials.

Despite the significant research into electrochemical sensors for various pesticides, published literature detailing the specific design and development of an electrochemical sensor for the selective detection of Fludioxonil is limited. However, the principles of electrochemical sensor design could be applied to Fludioxonil. For example, a sensor could potentially be developed using a molecularly imprinted polymer (MIP) as a recognition element. MIPs are synthetic polymers with cavities that are complementary in shape, size, and functional group orientation to the target molecule, in this case, Fludioxonil. The binding of Fludioxonil to these cavities could then be transduced into a measurable electrochemical signal.

Miniaturization and Application of Biosensor Concepts for Environmental Monitoring (focused on detection mechanisms)

Biosensors are analytical devices that integrate a biological recognition element with a physicochemical transducer. The high specificity of biological interactions makes biosensors a promising tool for the selective detection of environmental contaminants. For Fludioxonil, the most notable development in this area is the creation of an immunosensor.

An immunosensor utilizes the highly specific binding between an antibody and its corresponding antigen. A competitive enzyme-linked immunosorbent assay (cELISA), a type of immunosensor, has been developed for the determination of Fludioxonil residues in fruit juices. rsc.org This assay involves the production of monoclonal antibodies that specifically bind to Fludioxonil. rsc.org In a competitive format, a known amount of enzyme-labeled Fludioxonil competes with the Fludioxonil in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of Fludioxonil in the sample. This method has demonstrated high sensitivity, with a limit of quantification of 5 µg/L in apple juice. rsc.org

Other biosensor concepts with potential for miniaturization and environmental monitoring of pesticides include:

Enzyme-based biosensors: These sensors rely on the inhibition or enhancement of an enzyme's activity by the target analyte. While this approach has been used for other classes of pesticides, specific enzyme-based biosensors for Fludioxonil have not been extensively reported.

Aptasensors: These use aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets, as the recognition element. The binding event can be converted into an optical or electrochemical signal.

Molecularly Imprinted Polymer (MIP)-based sensors: As mentioned earlier, MIPs can serve as synthetic receptors. When integrated into a sensor platform, they can provide a robust and stable alternative to biological recognition elements. nih.gov

The performance of the developed immunosensor for Fludioxonil is highlighted below:

Table 2: Performance of Biosensor for Fludioxonil Analysis

Biosensor Type Matrix Detection Mechanism IC50 LOQ Reference
Competitive ELISA (cELISA) Fruit juices Monoclonal antibody-antigen binding <0.5 µg/L 5 µg/L (apple juice) rsc.org

Environmental Fate and Remediation Strategies for Einecs 308 795 9

Environmental Transformation Pathways of the Compound

The transformation of Einecs 308-795-9 in the environment can occur through abiotic processes such as photolysis and hydrolysis, and biotic processes like biodegradation.

Diisobutyl hydrogen phosphate (B84403) (DBP) is characterized by its stability under various environmental conditions, showing no significant hydrolysis in neutral, acidic, or alkaline solutions (pH 4, 7, and 9) oecd.org. While generally stable to hydrolysis, the ester functional groups within DBP suggest a potential susceptibility under specific environmental conditions, though hydrolysis rates are not extensively documented nih.gov. Chemical oxidation, particularly by hydroxyl radicals, is a significant degradation pathway for DBP, as noted in photolytic processes nih.gov. Information regarding the chemical oxidation and hydrolysis of 2-ethyl-N-(2-ethylhexyl)hexylamine is not extensively detailed in the provided search results.

Diisobutyl hydrogen phosphate (DBP) is classified as not readily biodegradable, with biodegradation reaching only 40-50% over 39 days in aerobic screening tests (OECD Test Guideline 301B) sigmaaldrich.com. However, it is considered inherently biodegradable, with studies showing up to 98% degradation over 21 days under different test conditions (OECD TG 302B) oecd.org. The biodegradation of DBP in aquatic and terrestrial environments is generally slow, contributing to its persistence. While the general pathways are understood to involve breakdown of the phosphate ester linkages, specific intermediates and detailed chemical breakdown kinetics are not extensively detailed in the provided data. For 2-ethyl-N-(2-ethylhexyl)hexylamine, REACH registration dossiers indicate it is not readily biodegradable europa.eu. Specific data on degradation kinetics and intermediates for this component is limited.

Advanced Applications and Industrial Relevance of Einecs 308 795 9

Contributions to Polymer and Advanced Materials Science

Applications in the Development of Novel Composite Materials

The development of novel composite materials often relies on incorporating specific chemical additives to enhance mechanical properties, durability, or processing characteristics. While direct studies on Einecs 308-795-9 in composite materials are not widely documented, its component, Bis(2-ethylhexyl) hydrogen phosphate (B84403) (DEHPA or HDEHP), has known applications that are relevant to material science. DEHPA is utilized as a plasticizer in polymers, where it enhances flexibility and durability solubilityofthings.com. This plasticizing effect is crucial for improving the workability and performance of polymeric matrices, which are fundamental to many composite materials.

Furthermore, research into mixtures of Bis(2-ethylhexyl)phosphoric acid (HDEHP) and n-octylamine (NOA), which share structural similarities with the components of this compound, has revealed composition-induced phase transitions. These transitions lead to the formation of ordered nanodomains and waxy solids with specific structural arrangements, driven by proton transfer and hydrogen bonding researchgate.netacs.org. Such self-assembly phenomena and the resulting structured phases suggest potential for designing novel materials with tailored physico-chemical properties, including those used in advanced composites, by controlling molecular organization through specific chemical interactions.

Catalytic and Reaction Engineering Applications

The chemical structure of this compound, involving an amine and a phosphate ester, suggests potential for catalytic activity or involvement in catalytic systems. However, specific research detailing its use in catalysis is scarce.

Investigation of its Role in Phase Transfer Catalysis

Phase transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic) by transferring one of the reactants across the phase boundary. While this compound has not been explicitly identified as a phase transfer catalyst in published literature, related amine-phosphate systems have demonstrated interesting properties. For instance, mixtures of dibutyl phosphate and bis(2-ethylhexyl) amine have shown ionic liquid-like behavior and magnetically-induced birefringence due to proton transfer researchgate.net. These observations highlight the potential for amine-phosphate compounds to participate in systems that can respond to external stimuli or mediate reactions across phase boundaries, a characteristic of PTC. General principles of PTC involve quaternary ammonium (B1175870) salts and phosphonium (B103445) salts, which facilitate the transfer of anions into organic phases scispace.comrsc.orgnih.gov. The amphiphilic nature of the components within this compound could potentially enable interfacial activity, a prerequisite for effective phase transfer agents.

Optimization for Heterogeneous Catalysis Systems

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants wikipedia.org. The optimization of heterogeneous catalysis systems often involves designing catalysts with specific surface properties, porosity, and active sites. There is no direct evidence in the literature of this compound being employed or optimized as a heterogeneous catalyst or catalyst support. Research in this area typically focuses on metal oxides, supported metals, and zeolites wikipedia.orgstrem.comtib-chemicals.com. While the components of this compound are not typically used as primary heterogeneous catalysts, their amphiphilic nature might suggest potential roles in surface modification or as components in more complex catalytic formulations, although specific research is lacking.

Utilization in Green Chemical Processes and Sustainable Manufacturing

Green chemistry principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The component Bis(2-ethylhexyl) hydrogen phosphate (DEHPA) plays a role in environmental remediation by being used in the solvent extraction of heavy metals from industrial effluents solubilityofthings.com. This application contributes to more sustainable industrial practices by aiding in the recovery of valuable metals and reducing pollution. While not a direct catalytic application, this use aligns with the broader goals of green chemical processes by addressing environmental concerns. Research into novel, recyclable catalysts, such as those based on polyethylene (B3416737) glycol-bis(N-methylimidazolium) dihydroxide, demonstrates the ongoing development of greener catalytic systems ajgreenchem.com. The potential for amine-phosphate compounds to form ionic liquid-like structures researchgate.net could also be explored for their utility in green solvent systems or as recyclable catalysts, though specific applications for this compound in this regard are not yet established.

Data Tables

Future Research Directions and Unresolved Challenges for Einecs 308 795 9

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

The current synthesis of Flumioxazin often involves multi-step processes with challenges related to yield, cost, and environmental impact. google.com One patented synthetic route starts with m-dichlorobenzene and proceeds through nitration, fluorination, etherification, hydrogenation reduction, ring closing, propynylation, and acylation to produce Flumioxazin with a reported purity of 98.5% and a yield of 90%. google.com This method aims to shorten the reaction steps and improve production capacity compared to traditional routes that may involve more expensive reagents like 3-bromopropyne or generate significant pollution from steps like iron powder reduction. google.com

Future research is imperative to develop more efficient and sustainable synthetic pathways. Key areas of investigation include:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalysts, and reagents to minimize hazardous waste generation.

Process Optimization: Investigating continuous flow chemistry and other process intensification technologies to enhance safety, reduce reaction times, and improve scalability.

Alternative Starting Materials: Researching alternative and more readily available starting materials to reduce costs and dependence on specific precursors like 2,4-difluoronitrobenzene. wikipedia.org

Advancements in Computational Modeling for Predictive Understanding

Computational models are increasingly vital for predicting the environmental fate and potential risks of herbicides like Flumioxazin. Physiologically Based Pharmacokinetic (PBPK) models have been developed to predict the concentration of Flumioxazin in various tissues, which can be extrapolated to assess potential exposure in non-target organisms. nih.gov

Environmental fate models are also crucial for estimating environmental concentrations (EECs) in different compartments. The U.S. Environmental Protection Agency (EPA) utilizes models like the Generic Estimated Environmental Concentration (GENEEC) model and the AQUATOX model to calculate EECs in water bodies and assess dissipation behavior. epa.govmass.gov These models consider factors like soil type, application rates, and the chemical's properties to predict its transport and persistence. epa.govusda.gov

Future advancements in computational modeling should focus on:

Integrated Modeling Systems: Developing more sophisticated models that couple environmental fate with toxicological endpoints to provide a more holistic risk assessment.

Metabolite Modeling: Enhancing models to more accurately predict the formation, transport, and toxicity of Flumioxazin's degradation products, such as APF, THPA, and 482-HA, which can be more mobile and persistent than the parent compound. epa.gov

Machine Learning and AI: Applying artificial intelligence and machine learning algorithms to analyze large datasets and improve the predictive accuracy of exposure and risk models.

Refining Input Parameters: Improving the accuracy of physical-chemical input parameters (e.g., soil organic carbon-water partitioning coefficient (Koc), hydrolysis rates) used in models to better reflect real-world conditions. epa.gov

Development of Next-Generation Analytical Techniques for Ultra-Trace Analysis

Accurate monitoring of Flumioxazin and its metabolites in environmental and agricultural matrices is essential for regulatory compliance and environmental protection. Current analytical methods often involve sophisticated chromatographic techniques.

Common Analytical Methods for Flumioxazin Detection:

Technique Matrix Detection Method
Gas Chromatography (GC) Soil, Almonds, Turf Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD)

These methods, such as GC/MS and LC-MS/MS, provide high sensitivity and selectivity for quantifying residues at low concentrations. envirobiotechjournals.comepa.govregulations.gov Sample preparation is a critical step, often employing techniques like liquid-liquid extraction, solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach to isolate the analytes from complex matrices. envirobiotechjournals.comepa.govepa.govbohrium.com The validated limit of quantitation (LOQ) for Flumioxazin can reach levels as low as 0.01 parts per million (ppm) in almonds and 0.0179 µg/cm² on turf surfaces. regulations.govepa.gov

Challenges and future research directions in this area include:

High-Throughput Methods: Developing faster and more automated analytical methods to handle a larger number of samples for large-scale monitoring programs.

Field-Portable Sensors: Creating rapid, on-site detection tools, such as biosensors or portable spectrometers, for real-time monitoring of Flumioxazin in soil and water without the need for laboratory analysis.

Metabolite Analysis: Improving multi-residue methods that can simultaneously detect and quantify Flumioxazin and its key degradates (THPA, HPA, APF, 482-HA) in a single run. epa.govepa.gov

Matrix Effect Reduction: Innovating sample preparation techniques to further minimize matrix interference, thereby improving the accuracy and reproducibility of analytical results. envirobiotechjournals.com

Comprehensive Understanding of its Environmental Dynamics and Long-Term Behavior

Flumioxazin is characterized by relatively low persistence in the environment, with degradation occurring through microbial action and photolysis. wa.gov Its half-life in soil can vary, with reported values ranging from 15 to 26.6 days. wa.govresearchgate.netnih.gov It has a low potential to leach into groundwater due to its tendency to bind to soil particles, but its degradation products can be more mobile. epa.govwa.govnih.gov

Environmental Properties of Flumioxazin

Property Value/Characteristic Source
Soil Half-Life 14.7 - 26.6 days epa.govresearchgate.netnih.gov
Aqueous Photolysis Half-Life (pH 5) 1 day epa.gov
Hydrolysis Half-Life (pH 7) 1 day epa.gov
Groundwater Leaching Potential Low wa.govnih.gov
Mobility of Degradates (APF, THPA) High epa.gov

Despite existing data, several unresolved challenges remain:

Long-Term Ecosystem Impacts: Investigating the long-term effects of chronic, low-level exposure to Flumioxazin and its metabolites on soil microbial communities, aquatic ecosystems, and non-target organisms. scienmag.com

Degradation Pathways: Fully elucidating the degradation pathways under various environmental conditions (e.g., anaerobic, different soil types) and identifying all major and minor metabolites.

Bioavailability: Understanding how soil properties and environmental factors influence the bioavailability of Flumioxazin and its residues to plants and soil organisms.

Climate Change Effects: Assessing how changing environmental variables, such as temperature and moisture patterns, will affect the persistence, transport, and toxicity of Flumioxazin in the future. researchgate.netnih.gov

Exploration of Novel Sustainable Applications Across Diverse Industries

The primary application of Flumioxazin is as a selective herbicide in agriculture and for vegetation management. wikipedia.orgalbaugh.com Its effectiveness as a PPO inhibitor makes it a valuable tool for managing weeds, including those resistant to other herbicide classes. epa.govtandfonline.com Recent applications have expanded to aquatic weed control, where it is used to manage invasive species like Eurasian watermilfoil. wikipedia.orgnih.gov

Future research should explore novel and more sustainable applications, focusing on:

Precision Agriculture: Integrating Flumioxazin use with precision application technologies (e.g., drone-based spraying, site-specific management) to reduce the total amount of herbicide applied, minimizing environmental load and off-target effects.

Herbicide Combinations: Systematically evaluating synergistic and antagonistic effects when combined with other herbicides to develop more effective and sustainable weed resistance management strategies. pomais.comtandfonline.com

Bioremediation: Investigating microbial strains or enzymatic processes that can efficiently degrade Flumioxazin and its metabolites in contaminated soil and water.

Alternative Formulations: Developing novel formulations, such as nano-encapsulated or controlled-release products, to improve efficacy at lower application rates and reduce environmental runoff.

Q & A

Basic Research Questions

Q. How can researchers conduct a comprehensive literature review to identify gaps in existing studies on Einecs 308-795-9?

  • Methodological Answer : Begin by querying authoritative databases (e.g., PubMed, SciFinder) using specific keywords like "this compound," "chemical properties," and "spectroscopic characterization." Prioritize primary sources and validate findings against secondary reviews. Use citation tracking to map influential studies and identify contradictions or unresolved questions (e.g., discrepancies in toxicity profiles). Tools like PICO (Population, Intervention, Comparison, Outcome) can refine search strategies .

Q. What criteria should guide the formulation of hypotheses about this compound's physicochemical properties or reactivity?

  • Methodological Answer : Hypotheses must align with empirical observations from prior studies. For example, if existing data suggest thermal instability, propose experiments to test decomposition thresholds under controlled conditions. Ensure hypotheses are falsifiable and explicitly linked to background literature (e.g., "Given the compound's sulfonic acid group [cite], it is expected to exhibit pH-dependent solubility changes") .

Q. How to design an experimental protocol for synthesizing this compound that ensures reproducibility?

  • Methodological Answer : Document all synthesis steps in triplicate, including precise reagent concentrations, reaction temperatures, and purification methods (e.g., column chromatography gradients). Use standardized IUPAC nomenclature and report yields, purity (via HPLC/GC-MS), and spectral data (NMR, IR). Provide raw datasets in supplementary materials to enable replication .

Q. What steps ensure data accuracy and reproducibility in characterizing this compound's spectroscopic properties?

  • Methodological Answer : Calibrate instruments (e.g., NMR spectrometers) using reference standards before each experiment. Include negative controls (e.g., solvent blanks) and replicate measurements. For conflicting spectral peaks, perform comparative analysis with published reference spectra and document signal-to-noise ratios .

Q. What ethical guidelines apply to experimental research involving this compound?

  • Methodological Answer : Obtain institutional review board (IRB) approval for studies involving human/animal models. Disclose potential hazards (e.g., toxicity) in informed consent forms. Anonymize data and store it securely. Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Perform meta-analysis to assess methodological variability (e.g., cell line differences, assay protocols). Replicate key experiments under standardized conditions. Use statistical tools (e.g., ANOVA) to quantify inter-study variability and identify confounding factors (e.g., solvent effects) .

Q. What experimental designs are optimal for investigating multivariate interactions (e.g., temperature, pH) affecting this compound's stability?

  • Methodological Answer : Implement a factorial design with independent variables (temperature, pH) and dependent variables (degradation rate). Use response surface methodology (RSM) to model interactions. Validate models with confirmatory runs and report confidence intervals .

Q. How to develop novel analytical methods for detecting trace impurities in this compound?

  • Methodological Answer : Optimize mass spectrometry parameters (e.g., ionization mode, collision energy) for low-abundance analytes. Validate limits of detection (LOD) and quantification (LOQ) via spike-and-recovery experiments. Compare results with established techniques (e.g., ICP-MS for metal impurities) .

Q. What advanced statistical models are suitable for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-experiment variability. Report IC50/EC50 values with 95% credible intervals and perform sensitivity analysis .

Q. How to integrate computational chemistry findings with experimental data for this compound?

  • Methodological Answer : Compare DFT-calculated vibrational spectra with experimental IR/Raman data. Use molecular docking to hypothesize binding modes and validate with mutagenesis assays. Discrepancies between computational and experimental results should prompt re-evaluation of force field parameters or solvent models .

Tables for Reference

Table 1 : Key Parameters for Reproducible Synthesis of this compound

ParameterSpecificationReference Standard
Reaction Temperature25°C ± 0.5°CNIST-certified thermometer
Purity (HPLC)≥99.5%USP guidelines
NMR SolventDeuterated DMSO (99.9% D)Eur. Pharm.

Table 2 : Statistical Tools for Data Contradiction Analysis

ToolApplicationExample Use Case
ANOVAInter-study variabilityCompare IC50 values across labs
Bayesian Hierarchical ModelDose-response uncertaintyEstimate toxicity thresholds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.